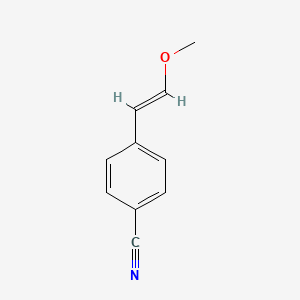

4-(2-Methoxyvinyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-[(E)-2-methoxyethenyl]benzonitrile |

InChI |

InChI=1S/C10H9NO/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3/b7-6+ |

InChI Key |

ASUXXDULIDAXFE-VOTSOKGWSA-N |

Isomeric SMILES |

CO/C=C/C1=CC=C(C=C1)C#N |

Canonical SMILES |

COC=CC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Contextual Significance of Benzonitrile and Vinyl Ether Functionalities in Synthetic Chemistry

The benzonitrile (B105546) unit, an aromatic ring bearing a cyano (-C≡N) group, is a cornerstone in organic synthesis. ontosight.aiatamankimya.com Its historical roots trace back to the mid-19th century with the work of Hermann Fehling, who first synthesized benzonitrile and coined the term "nitrile". wikipedia.org The nitrile group is a powerful electron-withdrawing group, which significantly influences the reactivity of the attached benzene (B151609) ring. More importantly, it is a versatile synthetic precursor, readily convertible into a wide array of other functional groups, including amines, amides, carboxylic acids, and heterocycles. ontosight.airesearchgate.net This transformative potential makes benzonitriles valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.aiatamankimya.comresearchgate.net

Concurrently, vinyl ethers, characterized by a vinyl group attached to an oxygen atom (C=C-O-R), are highly reactive and useful building blocks. fiveable.meresearchgate.net Their utility stems from the electron-donating nature of the alkoxy group, which makes the double bond electron-rich and susceptible to electrophilic attack. This reactivity is harnessed in a multitude of classic and contemporary organic reactions, including cycloadditions, Claisen rearrangements, and polymerizations. researchgate.netorgsyn.org The ability of vinyl ethers to act as enolate equivalents or to be hydrolyzed to carbonyl compounds further broadens their synthetic applicability. thieme-connect.denih.gov Consequently, they are pivotal intermediates in the construction of complex natural products, polymers, and biologically active molecules. unit.nonih.govresearchgate.net The compound 4-(2-Methoxyvinyl)benzonitrile, which combines both a benzonitrile and a methoxyvinyl group, represents a bifunctional platform ripe for synthetic exploration.

Fundamental Chemical Principles Governing Reactivity of Aromatic Nitriles and Enol Ethers

Reactivity Profiling of the Nitrile Functional Group

The benzonitrile moiety in this compound is a key site for a range of chemical transformations. Its reactivity is modulated by the electronic character of the para-substituted methoxyvinyl group.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is inherently electrophilic due to the polarization of the carbon-nitrogen triple bond. wikipedia.org This electrophilicity makes it susceptible to attack by various nucleophiles. The general mechanism involves the addition of a nucleophile to the nitrile carbon, forming a tetrahedral intermediate which can then undergo further reactions, such as hydrolysis or reduction. wikipedia.org

A common nucleophilic addition to nitriles is the Grignard reaction, which leads to the formation of ketones after hydrolysis of the intermediate imine. numberanalytics.com Another important reaction is hydrolysis, which can be catalyzed by either acid or base, yielding amides or carboxylic acids. libretexts.org

Table 1: Predicted Reactivity in Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product after Work-up | Mechanistic Notes |

| Organometallic Reagent | Grignard Reagent (e.g., CH₃MgBr) | 1-(4-(2-Methoxyvinyl)phenyl)ethan-1-one | The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon. numberanalytics.com |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | (4-(2-Methoxyvinyl)phenyl)methanamine | Involves two successive hydride additions to the nitrile carbon. libretexts.org |

| Water (Hydrolysis) | H₃O⁺ or OH⁻ | 4-(2-Methoxyvinyl)benzoic acid or 4-(2-Methoxyvinyl)benzamide | Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, while base-catalyzed hydrolysis involves direct attack of hydroxide. libretexts.org |

Hydrogenation Mechanisms of the Benzonitrile Moiety

The hydrogenation of benzonitriles is a critical process for the synthesis of benzylamines, which are valuable intermediates in the chemical industry. The reaction typically proceeds via a series of hydrogenation steps on the surface of a heterogeneous catalyst. researchgate.net The product distribution, including primary amines, secondary amines, and hydrogenolysis products, is highly dependent on the catalyst, solvent, and reaction conditions. acs.orgnih.gov

For this compound, hydrogenation would primarily target the nitrile group to form the corresponding benzylamine. The reaction pathway generally involves the initial formation of an imine intermediate, which is then further hydrogenated to the primary amine. researchgate.net However, this primary amine can undergo condensation with the intermediate imine, leading to the formation of a secondary amine. nih.govexlibrisgroup.com Furthermore, hydrogenolysis of the C-N bond can occur, resulting in the formation of toluene derivatives. researchgate.netacs.org

The choice of catalyst plays a crucial role in selectivity. Palladium-based catalysts are known to be effective for both hydrogenation and hydrogenolysis, while other metals like platinum can also be used. acs.orgnih.gov The use of specific catalyst systems, such as quasi-atomic dispersion of palladium on nickel nanoparticles, has been shown to dramatically influence the selectivity towards secondary amines. nih.gov An iron pincer complex has been reported for the selective hydrogenation of nitriles to secondary imines. exlibrisgroup.com

Table 2: Catalyst Effects on Benzonitrile Hydrogenation

| Catalyst | Major Product(s) | Mechanistic Implications | Reference |

| Pd/C | Benzylamine, Toluene | Promotes both hydrogenation and hydrogenolysis. | researchgate.netacs.org |

| PtO₂ | Benzylamine | Effective for amine formation, but hydrogenolysis is also possible. | acs.org |

| Pd₁Ni single-atom alloy | Dibenzylamine | Synergistic effect between Pd and Ni favors secondary amine formation. | nih.gov |

| Iron Pincer Complex | Secondary Imine | Catalytic base-assisted mechanism. | exlibrisgroup.com |

| Pd-CuFe/Fe₃O₄ | Primary or Secondary Amines | Selectivity controlled by the composition of the multi-metallic catalyst. | nih.gov |

Cycloaddition Reactions Involving the Nitrile

The nitrile group, although generally a reluctant participant in cycloadditions, can react with 1,3-dipoles to form five-membered heterocyclic rings. beilstein-journals.orgbohrium.com A prominent example is the [3+2] cycloaddition reaction with nitrile oxides to yield isoxazolines. beilstein-journals.orgbohrium.comtandfonline.com

The generation of an aryl nitrile oxide in situ, often from the corresponding aldoxime, allows for its reaction with a dipolarophile. beilstein-journals.org In the context of this compound, the nitrile group itself could potentially act as the dipolarophile, although this is less common. More likely, a derivative where the nitrile is converted to a nitrile oxide would undergo cycloaddition. Theoretical studies on the cycloaddition of aryl nitrile oxides with various alkenes have shown that the reaction proceeds via an asynchronous concerted mechanism. bohrium.comnih.gov The regioselectivity is influenced by the electronic properties of both the nitrile oxide and the dipolarophile. bohrium.com

Reactivity Profiling of the Methoxyvinyl Functional Group

The methoxyvinyl group in this compound is an electron-rich double bond due to the electron-donating nature of the methoxy (B1213986) group, making it susceptible to electrophilic attack.

Electrophilic Additions to the Vinyl Ether

Vinyl ethers readily undergo electrophilic addition reactions. The methoxy group strongly activates the double bond towards electrophiles, and the addition typically follows Markovnikov's rule, with the electrophile adding to the less substituted carbon and the nucleophile to the more substituted carbon, which is stabilized by the adjacent oxygen atom.

The general mechanism involves the initial attack of an electrophile (E⁺) on the double bond to form a resonance-stabilized carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to give the final addition product. The presence of the para-cyanophenyl group, an electron-withdrawing group, will likely decrease the electron density of the vinyl ether, making it less reactive towards electrophiles compared to simple phenyl vinyl ethers.

Acid-catalyzed hydrolysis of vinyl ethers is a classic example of this reactivity, proceeding through an intermediate carbocation to yield an aldehyde or ketone and an alcohol. acs.org The reaction of vinyl ethers with electrophiles like p-toluenesulfenyl chloride (p-TolSCl) has also been studied, leading to the formation of adducts that can undergo further C-C bond-forming reactions. researchgate.net

Table 3: Predicted Outcomes of Electrophilic Addition to the Methoxyvinyl Group

| Electrophile | Reagent System | Predicted Intermediate | Final Product |

| H⁺ | H₃O⁺ | Resonance-stabilized carbocation | 4-Formylbenzonitrile and Methanol |

| Br⁺ | Br₂ | Bromonium ion and subsequent carbocation | 1-(4-Cyanophenyl)-1,2-dibromo-1-methoxyethane |

| R-S⁺ | R-SCl (e.g., p-TolSCl) | Thiiranium ion and subsequent carbocation | 2-(4-Cyanophenyl)-2-chloro-1-methoxyethyl sulfide derivative |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-rich nature of the methoxyvinyl group makes it a suitable dienophile for Diels-Alder reactions, particularly with electron-deficient dienes. The stereochemistry of the methoxyvinyl group (E or Z) will influence the stereochemical outcome of the cycloaddition reaction.

The reaction mechanism is a concerted [4+2] cycloaddition, where the diene and dienophile react in a single step to form a six-membered ring. The regioselectivity of the reaction is governed by the electronic and steric properties of both the diene and the dienophile. The presence of the electron-withdrawing 4-cyanophenyl group on the dienophile can influence the frontier molecular orbital energies, thereby affecting the rate and regioselectivity of the reaction.

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that enables the redistribution of alkylidene fragments between different olefinic substrates. This process is typically catalyzed by transition metal complexes, most notably those based on ruthenium, such as the Grubbs catalysts. harvard.eduorganic-chemistry.org The general mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. harvard.edu

For this compound, a key substrate in potential cross-metathesis reactions, the vinyl group is the reactive site. The electron-donating nature of the methoxy group on the vinyl moiety can influence the reactivity of the double bond. The reaction is initiated by the coordination of the olefin to the metal carbene catalyst, followed by a [2+2] cycloaddition to form the metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield a new metal carbene and a new olefin.

The presence of a functional group like the cyano group on the aromatic ring is generally well-tolerated by modern Grubbs catalysts, which are known for their functional group tolerance. harvard.eduorganic-chemistry.org However, the electronic properties of the benzonitrile ring can exert a subtle influence on the catalytic cycle.

Illustrative Cross-Metathesis Reaction Data:

To illustrate the potential outcomes of a cross-metathesis reaction involving this compound, consider its reaction with a generic olefin partner, R-CH=CH₂. The reaction would be expected to yield a mixture of products, including the desired cross-metathesis product, as well as homodimers of both starting materials. The product distribution is influenced by factors such as catalyst type, reaction conditions, and the nature of the olefin partner.

| Catalyst | Olefin Partner (R-CH=CH₂) | Expected Cross-Metathesis Product | Expected Homodimer of Benzonitrile | Notes |

| Grubbs 2nd Gen. | Styrene | 4-(2-Styrylvinyl)benzonitrile | 1,4-bis(4-cyanophenyl)-1,4-dimethoxybuta-1,3-diene | The electron-rich nature of the methoxyvinyl group may favor reaction with electron-deficient olefins. |

| Hoveyda-Grubbs 2nd Gen. | Ethyl acrylate | Ethyl 3-(2-(4-cyanophenyl)-2-methoxyvinyl)acrylate | 1,4-bis(4-cyanophenyl)-1,4-dimethoxybuta-1,3-diene | The chelation of the Hoveyda-Grubbs catalyst can influence selectivity. rsc.org |

This table is illustrative and based on general principles of olefin metathesis. Actual product yields would require experimental verification.

Intermolecular and Intramolecular Reaction Dynamics

The presence of both a reactive vinyl group and a cyano group within the same molecule opens up the possibility for both intermolecular and intramolecular reactions. The competition between these two pathways is a fundamental aspect of reaction dynamics and is influenced by several factors, including concentration, the length and flexibility of any tether connecting the reactive groups (in the case of specifically designed substrates), and the nature of the catalyst or reagents used. masterorganicchemistry.com

Intermolecular Reactions: At higher concentrations, the probability of two separate molecules of this compound (or a molecule of the benzonitrile and another reactant) encountering each other increases. This favors intermolecular processes, such as the cross-metathesis reactions discussed previously.

Intramolecular Reactions: For intramolecular reactions to occur, the molecule must be suitably designed to allow for the reactive centers to come into proximity. While this compound itself is not primed for a simple intramolecular reaction, derivatives of benzonitrile can undergo intramolecular cyclizations. nih.govnih.govresearchgate.netresearchgate.netmdpi.com For instance, if the benzonitrile were modified to contain a tethered olefin, an intramolecular ring-closing metathesis (RCM) could be envisioned. The success of such a reaction would be highly dependent on the length of the tether, with the formation of five- and six-membered rings being generally favored. masterorganicchemistry.com

The rate of intramolecular reactions is often less dependent on concentration compared to intermolecular reactions. libretexts.org This principle is often exploited in synthesis by using high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Comparative Reaction Dynamics:

| Reaction Type | Favorable Conditions | Key Influencing Factors | Potential Product Type (Hypothetical Derivative) |

| Intermolecular | High concentration | Reactant stoichiometry, catalyst activity | Dimer, cross-metathesis product |

| Intramolecular | Low concentration (high dilution) | Tether length and flexibility, ring strain of product | Cyclic compound (e.g., from a tethered diene derivative) |

Kinetic and Thermodynamic Studies of Reaction Pathways

The feasibility and outcome of a chemical reaction are governed by both kinetics and thermodynamics. Kinetic control refers to conditions where the product distribution is determined by the relative rates of competing reaction pathways, while thermodynamic control implies that the product distribution reflects the relative stabilities of the products.

Kinetic Studies: Kinetic analysis of reactions involving this compound would involve measuring the rate of consumption of reactants and the formation of products over time. mt.com For an olefin metathesis reaction, this could be achieved using techniques like in-situ spectroscopy (e.g., ReactIR or ReactRaman) to monitor the concentrations of the starting materials and products. mt.com The data obtained would allow for the determination of the reaction order with respect to the reactants and the catalyst, as well as the activation energy of the reaction. The initiation of Grubbs-type catalysts, for example, can proceed through both associative and dissociative pathways, and kinetic studies can elucidate the dominant mechanism under specific conditions. rsc.org

Thermodynamic Studies: Thermodynamic studies focus on the energy changes that occur during a reaction. The key parameters are the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction. A negative ΔG indicates a spontaneous reaction. For olefin metathesis, the driving force can be the release of a volatile byproduct like ethylene, which shifts the equilibrium towards the products. organic-chemistry.org In ring-closing metathesis, the release of ring strain in the starting material can be a significant thermodynamic driving force. organic-chemistry.org

Computational chemistry, using methods like Density Functional Theory (DFT), can be a powerful tool to model the potential energy surface of a reaction. mdpi.com This allows for the calculation of the energies of reactants, transition states, and products, providing valuable insights into both the kinetic barriers and the thermodynamic favorability of different reaction pathways.

Hypothetical Kinetic and Thermodynamic Data for a Cross-Metathesis Reaction:

The following table provides a hypothetical comparison of kinetic and thermodynamic parameters for a kinetically controlled versus a thermodynamically controlled product in a reaction involving a derivative of this compound.

| Parameter | Kinetically Favored Product | Thermodynamically Favored Product |

| Activation Energy (Ea) | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Product Stability (lower ΔG°) | Less Stable | More Stable |

| Favorable Conditions | Low temperature, short reaction time | High temperature, long reaction time |

This table represents general principles and the values are not specific to this compound.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(2-Methoxyvinyl)benzonitrile, which exists as a mixture of (E) and (Z) isomers, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous signal assignment.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic, vinylic, and methoxy (B1213986) protons. The presence of both (E) and (Z) isomers leads to two distinct sets of signals for the vinylic protons, with their coupling constants being the primary determinant of their stereochemistry.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets, corresponding to the AA'BB' spin system. The protons ortho to the cyano group are expected to be downfield compared to those ortho to the methoxyvinyl group due to the electron-withdrawing nature of the nitrile.

The vinylic protons of the (E)-isomer exhibit a larger coupling constant (J), typically in the range of 12-18 Hz, characteristic of a trans-configuration. In contrast, the (Z)-isomer shows a smaller coupling constant, generally between 6-12 Hz, indicative of a cis-arrangement. The methoxy group protons appear as a sharp singlet for each isomer.

| Proton Assignment ((E)-isomer) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (vinylic) | ~7.30 - 7.40 | d | ~16.5 |

| H-8 (vinylic) | ~5.70 - 5.80 | d | ~16.5 |

| Aromatic (ortho to -CH=CHOMe) | ~7.35 - 7.45 | m | - |

| Aromatic (ortho to -CN) | ~7.55 - 7.65 | m | - |

| Methoxy (-OCH₃) | ~3.80 | s | - |

| Proton Assignment ((Z)-isomer) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 (vinylic) | ~6.80 - 6.90 | d | ~11.5 |

| H-8 (vinylic) | ~5.20 - 5.30 | d | ~11.5 |

| Aromatic (ortho to -CH=CHOMe) | ~7.35 - 7.45 | m | - |

| Aromatic (ortho to -CN) | ~7.55 - 7.65 | m | - |

| Methoxy (-OCH₃) | ~3.75 | s | - |

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The aromatic region is described as a multiplet (m) due to the complex second-order effects of the AA'BB' system.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound will show distinct signals for the aromatic, vinylic, nitrile, and methoxy carbons. The chemical shifts of the vinylic carbons can also aid in the differentiation of the (E) and (Z) isomers.

| Carbon Assignment | (E)-isomer Chemical Shift (δ, ppm) | (Z)-isomer Chemical Shift (δ, ppm) |

| C1 (ipso-CN) | ~110 - 112 | ~110 - 112 |

| C2, C6 (ortho to -CN) | ~132 - 134 | ~132 - 134 |

| C3, C5 (ortho to -CH=CHOMe) | ~128 - 130 | ~128 - 130 |

| C4 (ipso-CH=CHOMe) | ~138 - 140 | ~138 - 140 |

| C7 (vinylic) | ~148 - 150 | ~147 - 149 |

| C8 (vinylic) | ~95 - 97 | ~96 - 98 |

| Nitrile (-CN) | ~118 - 120 | ~118 - 120 |

| Methoxy (-OCH₃) | ~55 - 57 | ~56 - 58 |

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Two-dimensional NMR techniques are invaluable for confirming the assignments made from 1D spectra and for elucidating the complete molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between scalar-coupled protons. Key expected correlations include:

A strong cross-peak between the two vinylic protons (H-7 and H-8) for both isomers.

Correlations between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to their attached carbons. Expected correlations would be observed for:

Each vinylic proton with its corresponding vinylic carbon.

Each aromatic proton with its corresponding aromatic carbon.

The methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different functional groups. Key expected HMBC correlations include:

The vinylic proton H-7 to the aromatic carbon C4 and the vinylic carbon C8.

The vinylic proton H-8 to the aromatic carbon C4 and the methoxy carbon.

The aromatic protons to neighboring aromatic carbons and the ipso-carbons.

The methoxy protons to the vinylic carbon C8.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for differentiating the (E) and (Z) isomers.

In the (E)-isomer , a NOE correlation would be expected between the aromatic protons at C3/C5 and the vinylic proton H-7, and between the vinylic proton H-8 and the methoxy protons.

In the (Z)-isomer , a NOE correlation would be expected between the aromatic protons at C3/C5 and the vinylic proton H-8, and between the vinylic proton H-7 and the methoxy protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula of this compound. The expected exact mass can be calculated from its molecular formula, C₁₀H₉NO.

| Ion | Calculated Exact Mass |

| [M]⁺ | 159.06841 |

| [M+H]⁺ | 160.07622 |

| [M+Na]⁺ | 182.05816 |

An experimentally determined HRMS value that matches one of these calculated values would confirm the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (typically the molecular ion) to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, the fragmentation is likely to proceed through several key pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-containing compounds, leading to an ion at m/z 144.

Loss of formaldehyde (CH₂O): Another characteristic fragmentation of methoxy aromatic compounds, resulting in an ion at m/z 129.

Loss of acetonitrile (CH₃CN): Cleavage of the cyano group with a hydrogen rearrangement could lead to a fragment at m/z 118.

Cleavage of the vinyl group: Fragmentation at the vinyl bond could lead to various smaller fragments.

A detailed analysis of the MS/MS spectrum would allow for the confirmation of the proposed structure and the elucidation of its gas-phase ion chemistry.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient publicly accessible data to construct the detailed article on "this compound" as requested. The specific experimental results required for the sections on advanced spectroscopic and crystallographic analysis—including Infrared (IR), Ultraviolet-Visible (UV-Vis), single-crystal X-ray diffraction, and Raman spectroscopy—could not be located for this particular compound.

The strict adherence to the provided outline, which focuses solely on detailed experimental structural elucidation, cannot be fulfilled without access to primary research data from peer-reviewed studies that have synthesized and characterized this specific molecule. Searches for such studies have been unsuccessful.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Should crystallographic and spectroscopic data for "this compound" become available in the public domain, the generation of this article would be feasible.

Computational and Theoretical Chemistry Studies of 4 2 Methoxyvinyl Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of organic molecules. For a molecule like 4-(2-Methoxyvinyl)benzonitrile, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

A foundational step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating key structural parameters.

Conformational analysis would investigate different spatial arrangements (conformers) arising from rotation around single bonds, such as the bond connecting the vinyl group to the benzene (B151609) ring. The existence of (E) and (Z) isomers due to the double bond adds another layer to this analysis. DFT calculations would predict the relative energies of these conformers and the energy barriers for interconversion, identifying the most stable isomer.

Table 1: Hypothetical Optimized Geometric Parameters for this compound No specific data is available in the searched literature for this compound. The table below is a representative example of parameters that would be calculated.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡N | ~ 1.15 Å |

| C=C (vinyl) | ~ 1.34 Å | |

| C-O (methoxy) | ~ 1.36 Å | |

| Bond Angle | C-C≡N | ~ 178-180° |

| Dihedral Angle | C(ring)-C(vinyl)-C=C | ~ 0° or 180° (planar) |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and optical properties. DFT is used to calculate the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. schrodinger.com

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO would likely be distributed across the π-system of the methoxyvinyl group and the benzene ring.

LUMO: Represents the ability to accept an electron. The LUMO is often localized over the electron-withdrawing benzonitrile (B105546) portion of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. schrodinger.com A smaller gap suggests higher reactivity and absorption of longer wavelength light. nih.gov In related benzonitrile compounds, this gap is a key indicator of potential for use in applications like dye-sensitized solar cells. semanticscholar.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Specific calculated values for this compound were not found. This table illustrates the type of data generated.

| Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Highest Occupied Molecular Orbital |

| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | LUMO - HOMO |

Spectroscopic Property Prediction for Structural Correlation

DFT calculations are highly effective in predicting various types of spectra, which can then be used to validate experimental results or assign spectral features.

Vibrational Spectra (IR and Raman): Calculations can predict the vibrational frequencies and intensities, corresponding to the stretching and bending of bonds. nih.gov For this compound, this would help assign characteristic peaks such as the C≡N stretch (typically around 2230 cm⁻¹), C=C stretch, and C-O-C stretches. Comparing theoretical spectra with experimental data confirms the optimized structure. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in the structural elucidation of the molecule and its isomers. nih.govijstr.org

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions (e.g., from HOMO to LUMO), which correspond to absorption bands in a UV-Vis spectrum. semanticscholar.org This analysis would reveal the wavelengths of light the molecule absorbs, which is related to its color and photochemical properties.

While no specific reaction mechanism studies involving this compound were found, DFT is a primary tool for such investigations. For example, if this molecule were to undergo a reaction like a cycloaddition, DFT could be used to:

Map the entire reaction pathway from reactants to products.

Identify and characterize the geometry and energy of any transition states (the highest energy point along the reaction coordinate).

Calculate the activation energy, which determines the reaction rate.

Studies on other benzonitrile compounds have used DFT to explore reaction mechanisms, such as the [3+2] cycloaddition of benzonitrile oxide, providing detailed insight into the stepwise formation of chemical bonds. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While DFT is excellent for static properties, MD provides insight into the dynamic behavior of this compound. An MD simulation could be used to study:

Solvation Effects: How solvent molecules (like water or acetonitrile) arrange around the solute and affect its conformation and properties. rsc.org

Conformational Dynamics: Simulating the molecule over nanoseconds can reveal how it samples different conformations and the timescales of these changes.

Interactions with other molecules: MD is used to simulate how a molecule might bind to a biological target or adsorb onto a surface.

MD simulations on related molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN) have been crucial in understanding its complex photophysics in solution, including how solvent reorganization drives intramolecular charge transfer. diva-portal.orgnih.gov

Quantitative Structure–Property Relationship (QSPR) Studies (for structural features)

QSPR studies aim to create a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. In a QSPR study, this compound could be included in a larger dataset of related compounds.

Computational chemistry is used to calculate a set of "molecular descriptors" for each molecule, which are numerical representations of its structure (e.g., molecular weight, surface area, dipole moment, HOMO/LUMO energies). A statistical model is then built to correlate these descriptors with an experimentally measured property (e.g., solubility, boiling point, or biological activity). This model can then be used to predict the properties of new, unsynthesized molecules. No specific QSPR studies featuring this compound were identified in the literature search.

Synthesis and Investigation of Derivatives and Analogues of 4 2 Methoxyvinyl Benzonitrile

Systematic Modification of the Methoxyvinyl Moiety

The methoxyvinyl moiety, –CH=CH–O–CH₃, is a key functional group in 4-(2-Methoxyvinyl)benzonitrile, offering several sites for systematic modification to modulate the compound's electronic and steric properties. Key strategies involve altering the alkoxy group and introducing various substituents onto the vinyl bridge.

Alteration of Alkoxy Group

The terminal methoxy (B1213986) group can be replaced with other alkoxy groups to study the effects of chain length and branching. This is typically achieved by synthesizing a common precursor, such as 4-(2-oxoacetyl)benzonitrile, and then performing a Wittig-type reaction with the corresponding (alkoxymethyl)triphenylphosphonium salt. Alternatively, demethylation of this compound to the corresponding enol, followed by alkylation with various alkyl halides (Williamson ether synthesis), would yield a series of analogues.

The primary goal of these modifications is to alter the molecule's lipophilicity and steric profile. Increasing the alkyl chain length (e.g., from methoxy to butoxy) is expected to enhance solubility in nonpolar organic solvents. Introducing branched or bulky alkoxy groups (e.g., isopropoxy or tert-butoxy) can introduce steric hindrance that may influence the molecule's conformation and interaction with other molecules.

Table 1: Hypothetical Analogues via Alkoxy Group Alteration

| Alkoxy Group | Resulting Compound Name | Expected Change in Properties |

|---|---|---|

| Ethoxy (-OCH₂CH₃) | 4-(2-Ethoxyvinyl)benzonitrile | Slight increase in lipophilicity |

| Isopropoxy (-OCH(CH₃)₂) | 4-(2-Isopropoxyvinyl)benzonitrile | Increased steric bulk near the vinyl group |

| Benzyloxy (-OCH₂Ph) | 4-(2-(Benzyloxy)vinyl)benzonitrile | Introduction of an additional aromatic ring |

Introduction of Substituents on the Vinyl Group

Modifying the vinyl bridge, –CH=CH–, by adding substituents can significantly alter the electronic properties and geometry of the molecule. A notable example from the literature is the synthesis of vinyl-fluorinated analogues. The synthesis of 4-(2,2-Difluorovinyl)benzonitrile has been accomplished through a Wittig-type olefination of 4-formylbenzonitrile. orgsyn.orgnih.gov This reaction utilizes triphenylphosphine (B44618) and potassium 2-bromo-2,2-difluoroacetate in DMF at 90 °C to generate the difluorovinyl moiety. orgsyn.org

This specific modification replaces the hydrogen atoms on the β-carbon of the vinyl group with fluorine atoms, which are strongly electron-withdrawing. This alteration is expected to have a profound impact on the electronic nature of the double bond. Other potential modifications could include the introduction of alkyl, aryl, or cyano groups on the α or β positions of the vinyl chain, which would be expected to influence the molecule's reactivity and spectroscopic properties.

Table 2: Synthesis of a Vinyl-Substituted Analogue

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 4-Formylbenzonitrile | Potassium 2-bromo-2,2-difluoroacetate | Triphenylphosphine (PPh₃) | DMF | 4-(2,2-Difluorovinyl)benzonitrile | orgsyn.orgnih.gov |

Systematic Modification of the Benzonitrile (B105546) Moiety

The benzonitrile portion of the molecule provides a scaffold for systematic modification through aromatic substitution or chemical transformation of the nitrile group.

Substituent Effects on the Aromatic Ring (e.g., Electron-Donating/Withdrawing Groups)

The introduction of substituents onto the benzene (B151609) ring affects the reactivity of the ring towards further electrophilic substitution and modulates the electronic properties of the entire molecule. libretexts.org These effects are broadly classified based on whether the substituent donates or withdraws electron density, which is governed by a combination of inductive and resonance effects. lasalle.edu

Activating Groups (Electron-Donating Groups - EDGs): These groups increase the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene. minia.edu.eg They typically direct incoming electrophiles to the ortho and para positions. lasalle.edu Examples include hydroxyl (–OH), alkoxy (–OR), and alkyl (–R) groups. For instance, an –OH group can make the ring 1000 times more reactive than benzene in nitration reactions. libretexts.org

Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups decrease the electron density of the aromatic ring, making it less reactive. lumenlearning.com Most deactivating groups direct incoming electrophiles to the meta position. libretexts.org Examples include nitro (–NO₂), cyano (–CN), and carbonyl (–CHO, –COR) groups. A nitro group can make the ring over 10 million times less reactive than benzene. libretexts.org Halogens (–F, –Cl, –Br) are an exception; they are deactivating due to their strong inductive effect but are ortho, para-directing because their lone pairs can donate electron density through resonance. lasalle.edu

Table 3: Effects of Substituents on Aromatic Ring Reactivity

| Group Type | Example Substituent | Effect on Reactivity | Directing Effect | Governing Effect |

|---|---|---|---|---|

| Strongly Activating | -OH, -NH₂ | Strongly Increases | Ortho, Para | Resonance Donation |

| Weakly Activating | -CH₃, -R | Weakly Increases | Ortho, Para | Inductive Donation |

| Weakly Deactivating | -F, -Cl, -Br | Weakly Decreases | Ortho, Para | Inductive Withdrawal > Resonance Donation |

| Strongly Deactivating | -NO₂, -CN, -CF₃ | Strongly Decreases | Meta | Inductive & Resonance Withdrawal |

Alteration of the Nitrile Group to Other Nitrogen-Containing Functions

The nitrile (–C≡N) group is a versatile functional handle that can be converted into various other nitrogen-containing moieties, providing access to a wide range of derivatives with different chemical properties. researchgate.net

Common transformations include:

Reduction to Primary Amines: The nitrile group can be reduced to an aminomethyl group (–CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This conversion introduces a basic site into the molecule, drastically changing its acid-base properties and potential for further functionalization.

Hydrolysis to Amides and Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile first yields a primary amide (–CONH₂), which can be isolated or further hydrolyzed to a carboxylic acid (–COOH). researchgate.net This allows for the introduction of hydrogen bond donors and acceptors.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. For example, reaction with azides (e.g., sodium azide) can form tetrazole rings, which are considered bioisosteres of carboxylic acids.

Table 4: Chemical Transformations of the Nitrile Group

| Reaction Type | Reagent(s) | Resulting Functional Group | Compound Name Example |

|---|---|---|---|

| Reduction | LiAlH₄ then H₂O | Aminomethyl (-CH₂NH₂) | (4-(2-Methoxyvinyl)phenyl)methanamine |

| Hydrolysis (partial) | H₂SO₄ (aq), heat | Carboxamide (-CONH₂) | 4-(2-Methoxyvinyl)benzamide |

| [3+2] Cycloaddition | NaN₃, NH₄Cl | Tetrazole | 5-(4-(2-Methoxyvinyl)phenyl)-1H-tetrazole |

Heterocyclic Ring Incorporations and Fused Systems

The this compound framework can serve as a building block for the synthesis of more complex molecules featuring heterocyclic rings or fused systems. These modifications can lead to compounds with novel three-dimensional structures and properties.

One documented example involves the synthesis of a pyrazole derivative, ethyl 1-benzyl-5-bromo-4-(2-methoxyvinyl)-1H-pyrazole-3-carboxylate. acs.org In this structure, the benzonitrile ring is replaced by a substituted pyrazole ring. The synthesis involved a Wittig reaction on a pyrazole-4-carbaldehyde precursor to introduce the methoxyvinyl moiety. acs.org This demonstrates how the key vinyl ether fragment can be appended to heterocyclic cores.

Furthermore, benzonitrile derivatives are often used in the synthesis of pyrimidine-based structures. nih.gov For instance, the nitrile group can be activated and reacted with dinucleophiles to construct a pyrimidine ring fused to the existing benzene ring, leading to quinazoline-type structures. A general approach could involve the reduction of a nitro group ortho to the nitrile, followed by reaction of the resulting amino-nitrile with a one-carbon source like formic acid or an orthoester to build the fused heterocyclic ring.

Table 5: Examples of Heterocyclic Derivatives

| Core Heterocycle | Example Compound Structure | Synthetic Approach | Reference |

|---|---|---|---|

| Pyrazole | Ethyl 1-benzyl-5-bromo-4-(2-methoxyvinyl)-1H-pyrazole-3-carboxylate | Wittig reaction on a pyrazole-4-carbaldehyde | acs.org |

| Pyrimidine | Derivatives of 4-methoxyphenyl pyrimidine | Condensation reactions using the benzonitrile as a precursor | nih.gov |

Structure-Reactivity Relationship (SRR) Studies of Analogues

The structure-reactivity relationship (SRR) of analogues of this compound is a critical area of study to understand how modifications to its chemical structure influence its reactivity and biological activity. While comprehensive SRR studies specifically focused on a broad series of this compound analogues are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related compounds, such as cyanostilbenes, styryl derivatives, and other vinylbenzonitriles. These studies provide a framework for predicting the effects of various structural modifications on the physicochemical properties and biological efficacy of this compound analogues.

Influence of Substituents on the Benzonitrile Ring:

The electronic nature of substituents on the benzonitrile ring is expected to play a pivotal role in modulating the reactivity of the vinyl group and the cyano moiety. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule.

For instance, in related cyanostilbene structures, the introduction of electron-donating groups on the phenyl ring attached to the cyano-vinyl moiety has been shown to influence their photophysical properties and biological activities. nih.gov In the context of anticancer activity, the presence of a 4-cyanophenyl group in certain heterocyclic structures has been associated with enhanced potency. nih.gov This suggests that modifications to the benzonitrile ring of this compound could be a key strategy for optimizing its biological profile.

Modifications of the Vinyl Bridge:

Replacing the vinyl linker with other functionalities or altering its length could have profound effects on the molecule's activity. For example, the styryl moiety is a common feature in compounds with antioxidant and antifungal properties, and its presence is considered important for these activities. nih.gov

Role of the Methoxy Group:

The methoxy group on the vinyl moiety is a significant feature of the parent compound. Its position and electronic influence can affect the reactivity of the double bond. In studies of other classes of compounds, such as styrylchromones, the presence and position of methoxy and hydroxyl groups on the styryl fragment are critical for their antioxidant activity. nih.gov Specifically, a catechol (dihydroxy) arrangement on the B-ring of styrylchromones was found to be important for their scavenging activity against various reactive oxygen and nitrogen species. nih.gov

Furthermore, in resveratrol analogues, the replacement of hydroxyl groups with methoxy groups has been shown to improve metabolic stability while retaining medicinal properties. nih.gov The number and position of methoxy groups can significantly impact the anti-proliferative and pro-apoptotic activities of these compounds. nih.gov This suggests that modifications of the methoxy group in this compound, such as demethylation to a hydroxyl group or replacement with other alkoxy groups, could be a fruitful avenue for SRR studies.

Interactive Data Table of Hypothetical Analogues and Predicted Activity Trends:

To illustrate the potential outcomes of SRR studies, the following interactive table outlines a series of hypothetical analogues of this compound and predicts the likely impact of these modifications on their biological activity based on findings from related classes of compounds.

| Analogue | Modification | Predicted Impact on Activity | Rationale based on Related Compounds |

| Analogue 1 | Replacement of 4-cyano with 4-nitro | Potential increase in anticancer activity | Electron-withdrawing groups can enhance cytotoxicity. researchgate.net |

| Analogue 2 | Replacement of 4-cyano with 4-amino | Potential decrease in anticancer activity | Electron-donating groups may reduce activity in some contexts. |

| Analogue 3 | Demethylation of methoxy to hydroxyl | Potential increase in antioxidant activity | Hydroxyl groups, particularly in a catechol-like arrangement, are often crucial for antioxidant properties. nih.gov |

| Analogue 4 | Replacement of methoxy with ethoxy | Likely similar or slightly altered activity | Small changes in alkoxy chain length may have minimal impact on activity. |

| Analogue 5 | Introduction of a second methoxy group on the benzonitrile ring | Potential increase in anticancer activity | Multiple methoxy groups can enhance the potency of stilbene-like compounds. nih.gov |

| Analogue 6 | Saturation of the vinyl double bond | Likely significant decrease in activity | The planar styryl system is often important for biological activity. nih.gov |

| Analogue 7 | Isomerization from (E)- to (Z)-isomer | Potential change in activity | The geometric configuration can be critical for binding to biological targets. |

It is important to note that these predictions are based on extrapolations from related but distinct chemical scaffolds. Rigorous synthesis and biological evaluation of these and other analogues are necessary to establish a definitive structure-reactivity relationship for this class of compounds.

Exploration of Research Applications of 4 2 Methoxyvinyl Benzonitrile in Chemical Sciences

Utility as Building Blocks in Complex Organic Synthesis

The strategic placement of reactive sites in 4-(2-Methoxyvinyl)benzonitrile makes it a potentially valuable building block for the synthesis of more complex organic molecules, including pharmaceutical intermediates. The vinyl ether can be hydrolyzed to an aldehyde, the nitrile group can be converted to amines or carboxylic acids, and the aromatic ring can undergo electrophilic substitution.

While specific examples of this compound in multi-step syntheses are not widely reported, a closely related compound, 1-methoxy-2-methyl-4-(2-methoxyvinyl)benzene , has been utilized as a key intermediate in the synthesis of 4-methoxy-2-methylbenzylnitrile, an important precursor for corticotropin-releasing factor (CRF) receptor antagonists. patsnap.com This synthesis highlights the potential synthetic routes that could be adapted for this compound.

The synthesis involves a Wittig reaction to introduce the methoxyvinyl group, followed by hydrolysis of the vinyl ether to an aldehyde, oximation, and finally dehydration to the nitrile. patsnap.com

Table 1: Synthesis of 4-methoxy-2-methylbenzylnitrile patsnap.com

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Methylation | 3,4-dimethylphenol | - | 3,4-dimethylanisole |

| 2. Oxidation | 3,4-dimethylanisole | Copper sulfate (B86663) pentahydrate, potassium persulfate | 4-methoxy-2-methylbenzaldehyde |

| 3. Wittig Reaction | 4-methoxy-2-methylbenzaldehyde | - | 1-methoxy-2-methyl-4-(2-methoxyvinyl)benzene |

| 4. Alkene Ether Hydrolysis | 1-methoxy-2-methyl-4-(2-methoxyvinyl)benzene | - | 4-methoxy-2-methylbenzaldehyde |

| 5. Oximation | 4-methoxy-2-methylbenzaldehyde | - | - |

| 6. Dehydration | - | - | 4-methoxy-2-methylbenzyl cyanide |

This multi-step process demonstrates the synthetic utility of the methoxyvinyl benzene (B151609) moiety, suggesting that this compound could similarly serve as a precursor to a range of functionalized benzonitrile (B105546) derivatives.

Applications in Materials Chemistry

The electronic and structural features of this compound suggest its potential for applications in materials chemistry, particularly in the development of novel polymers and optoelectronic materials.

There is no specific research detailing the use of this compound as a monomer for polymer synthesis. However, the vinyl group suggests its capability to undergo polymerization. Research on analogous compounds, such as 2-methoxy-4-vinylphenol (MVP) , a lignin-derived monomer, showcases the potential for vinyl-substituted aromatic compounds in polymer chemistry. mdpi.com MVP has been used to prepare a variety of biobased monomers for both thermoplastic and thermoset applications. mdpi.com

While direct studies on the optoelectronic properties of this compound are not available, the benzonitrile moiety is a known component in molecules designed for nonlinear optical (NLO) applications. A study on composite materials based on a poly(1-vinylcarbazole) (PVK) polymer matrix embedded with various benzonitrile derivatives demonstrated their potential for NLO response. nih.gov The key to NLO properties in these organic chromophores is often a donor-π-acceptor (D-π-A) structure. nih.gov In this compound, the methoxy (B1213986) group can act as an electron donor and the nitrile group as an electron acceptor, with the vinyl and phenyl groups forming the π-conjugated bridge. This suggests that this compound could possess interesting NLO properties, although experimental verification is required.

Table 2: Benzonitrile Derivatives in Nonlinear Optical Materials nih.gov

| Compound Name | Structure |

|---|---|

| (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile | A benzonitrile derivative with a furan (B31954) ring |

| (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile | A benzonitrile derivative with a benzofuran (B130515) ring |

Role in Catalysis and Ligand Design

Furthermore, the catalytic hydrogenation of benzonitriles is an important industrial process for the synthesis of benzylamines. researchgate.netresearchgate.netcardiff.ac.uk Studies have explored various catalysts for the selective hydrogenation of benzonitrile to benzylamine, highlighting the reactivity of the nitrile group under catalytic conditions. researchgate.netresearchgate.netcardiff.ac.uk Similar catalytic transformations could be applied to this compound to produce functionalized amines.

Use as Chemical Probes for Spectroscopic or Mechanistic Studies

There are no documented studies using this compound specifically as a chemical probe. However, the fluorescence properties of related aminobenzonitriles have been investigated to understand intramolecular charge transfer (ICT) processes. mpg.de For instance, the fluorescence excitation spectra of 4-(diisopropylamino)benzonitrile (B3050731) have been studied in jet-cooled expansions to probe the dynamics of ICT in the isolated molecule. mpg.de The donor-acceptor nature of this compound suggests it might exhibit interesting photophysical properties that could be exploited in spectroscopic or mechanistic studies upon further functionalization.

Astrophysical and Environmental Chemistry Relevance

Nitriles are a class of molecules that are of significant interest in astrophysics as they are considered potential precursors to prebiotic molecules. arxiv.orgspace.com Numerous nitriles, including complex aromatic nitriles like cyanopyrenes, have been detected in the interstellar medium (ISM), particularly in molecular clouds such as the Taurus Molecular Cloud (TMC-1). nih.govresearchgate.net The detection of these molecules provides insights into the chemical complexity that can arise in space and the potential for the formation of the building blocks of life. arxiv.orgspace.comfrontiersin.org While this compound has not been detected in the ISM, the presence of various nitrile-containing molecules suggests that such complex species could potentially form under interstellar conditions.

The environmental fate of benzonitrile derivatives is an area of active research. The atmospheric degradation of volatile organic compounds, including aromatic compounds, is a key process in atmospheric chemistry. nih.gov These reactions, often initiated by hydroxyl radicals, determine the persistence and environmental impact of these compounds. researchgate.netaustraliansciencejournals.com

Furthermore, the biodegradation of vinyl aromatic compounds and other aromatic pollutants is a crucial aspect of their environmental remediation. nih.govnih.gov Microorganisms have been identified that can degrade a variety of aromatic compounds under both aerobic and anaerobic conditions. nih.govnih.govresearchgate.netnsf.gov While the specific biodegradation pathways of this compound have not been studied, research on related compounds provides a framework for understanding its potential environmental persistence and degradation.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The control over the geometric isomerism of the vinyl group in 4-(2-methoxyvinyl)benzonitrile is paramount for its application in areas where specific stereochemistry dictates function, such as in liquid crystals or biologically active molecules. While various olefination reactions can produce vinyl nitriles, future research should focus on developing novel, highly efficient, and stereoselective synthetic methods.

One promising avenue is the exploration of catalyst-controlled reactions that can selectively yield either the (E)- or (Z)-isomer with high fidelity. This could involve the design of novel transition-metal catalysts or organocatalysts that can precisely control the stereochemical outcome of the reaction. Methodologies that are currently underexplored for the synthesis of this specific compound, but hold significant potential, include:

Cross-coupling reactions: Development of stereoretentive or stereoinvertive cross-coupling methods, such as Suzuki, Stille, or Heck reactions, using stereodefined vinyl precursors.

Alkyne functionalization: Stereoselective hydrofunctionalization of 4-ethynylbenzonitrile with methanol, or the coupling of 4-cyanobenzaldehyde (B52832) with a methoxymethylphosphonium ylide under carefully controlled Wittig reaction conditions to favor one isomer.

Enzymatic synthesis: The use of enzymes to catalyze the formation of the vinyl group with high stereospecificity could offer a green and efficient alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalyst-Controlled Olefination | High stereoselectivity, potential for asymmetric synthesis. | Design of novel chiral ligands and catalysts. |

| Stereospecific Cross-Coupling | Access to both (E) and (Z) isomers from defined precursors. | Optimization of reaction conditions to prevent isomerization. |

| Alkyne Hydrofunctionalization | Atom-economical approach. | Development of regio- and stereoselective catalysts. |

| Enzymatic Synthesis | High stereospecificity, environmentally friendly. | Enzyme screening and engineering for substrate specificity. |

Investigation of Advanced Photoinduced Reactivity

The conjugated π-system of this compound, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile group, suggests a rich and largely unexplored photochemistry. Future investigations should delve into its photoinduced reactivity, which could lead to novel applications in photopharmacology, optical materials, and photoresponsive systems.

Key areas for exploration include:

Photoisomerization: A detailed study of the (E)-(Z) photoisomerization process is warranted. This includes determining the quantum yields of isomerization, the wavelengths of light that are most effective, and the influence of the solvent environment on the process. Such studies are crucial for the development of light-controlled molecular switches. The photoisomerization of substituted styrenes has been shown to be a complex process, and understanding the specific dynamics for this compound is a key research goal rsc.orgrsc.orgresearchgate.netresearchgate.net.

Photocycloadditions: The potential for [2+2] photocycloaddition reactions, either through self-dimerization or with other alkenes, should be investigated. These reactions could lead to the synthesis of novel cyclobutane-containing structures with unique properties. The electronic nature of the substituents on the styrene core can significantly influence the outcome of such reactions nih.gov.

Photoinduced electron transfer: The donor-acceptor nature of the molecule makes it a candidate for photoinduced electron transfer (PET) processes. Research into its interactions with electron donors or acceptors upon photoexcitation could open doors to its use in photoredox catalysis or organic photovoltaics.

Exploration of Supramolecular Assembly and Self-Organization

The presence of a polar nitrile group and a potential hydrogen bond accepting methoxy group in this compound provides opportunities for its use as a building block in supramolecular chemistry. The ability to form ordered structures through non-covalent interactions is a key feature for the design of functional materials.

Future research in this area should focus on:

Crystal engineering: A systematic study of the single-crystal X-ray diffraction of this compound and its derivatives to understand the packing motifs and intermolecular interactions, such as C-H···N, C-H···O, and π-π stacking. This knowledge is fundamental for the rational design of crystalline materials with desired properties. The precise recognition of benzonitrile (B105546) derivatives by supramolecular macrocycles has been demonstrated, suggesting the potential for directed assembly nih.govspringernature.comacs.org.

Co-crystallization: Exploration of co-crystal formation with other molecules, including hydrogen bond donors and acceptors, to create new multicomponent materials with tailored optical or electronic properties.

Self-assembly in solution and on surfaces: Investigating the self-organization behavior of this compound in different solvents and its ability to form ordered monolayers or thin films on various substrates. This is crucial for its potential application in organic electronics and sensor technology. The self-organization of molecules with long alkyl chains on surfaces has been shown to lead to the formation of continuous films nih.gov.

Integration into Advanced Functional Materials Research

The unique combination of a styrenic backbone, a polar nitrile group, and a vinyl ether functionality makes this compound a versatile monomer for the synthesis of advanced functional polymers and materials. Its integration into materials science research is a promising and largely unexplored avenue.

Key research directions include:

Polymerization: Investigation of the polymerization of this compound through various techniques, including radical, cationic, and anionic polymerization, to produce novel polymers. The resulting polymers could exhibit interesting properties due to the presence of the polar nitrile and methoxy groups. Styrene and its derivatives are widely used as monomers for a variety of polymers with applications in electronics and optoelectronics nih.govroyalsocietypublishing.orgshell.com. Vinyl ethers are also important monomers for the synthesis of functional polymers wikipedia.orgacs.orgresearchgate.net.

Copolymerization: The synthesis of copolymers of this compound with other monomers to tailor the properties of the resulting materials. For example, copolymerization with electron-rich or electron-poor monomers could lead to materials with interesting charge-transport properties for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Benzonitrile derivatives have been utilized as host materials in OLEDs researchgate.netrsc.orgrsc.org.

Functional Dyes and Probes: Exploration of the derivatization of the benzonitrile or vinyl group to create novel fluorescent dyes or molecular probes for sensing applications. The electronic properties of the molecule could be fine-tuned to achieve desired photophysical characteristics.

| Material Application | Research Focus | Potential Properties |

| Homopolymers | Controlled polymerization techniques. | High refractive index, dielectric properties. |

| Copolymers | Copolymerization with various functional monomers. | Tunable electronic and optical properties for OLEDs and OFETs. |

| Functional Dyes | Derivatization to enhance fluorescence. | Environment-sensitive fluorescence for sensing applications. |

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool to accelerate the discovery and design of novel derivatives of this compound with specific, tailored properties. In silico studies can guide synthetic efforts by predicting the outcomes of reactions and the properties of new molecules before they are synthesized in the lab.

Future computational research should focus on:

Predicting Stereoselectivity: Using quantum chemical calculations to model the transition states of different synthetic routes to predict the stereochemical outcome of reactions, thus aiding in the design of highly stereoselective syntheses.

Modeling Photochemical Pathways: Employing time-dependent density functional theory (TD-DFT) and other advanced computational methods to elucidate the excited-state potential energy surfaces of this compound and its derivatives. This can provide valuable insights into the mechanisms of photoisomerization and other photochemical reactions.

Designing Molecules with Optimized Properties: Utilizing computational screening to design new derivatives with enhanced properties for specific applications. For example, designing molecules with larger two-photon absorption cross-sections for use in photodynamic therapy or with improved charge-transport characteristics for organic electronics. Computational studies have been instrumental in the design of novel benzonitrile derivatives for various applications nih.gov.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications across a wide range of scientific and technological fields.

Q & A

Q. What synthetic routes are recommended for preparing 4-(2-Methoxyvinyl)benzonitrile, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be approached via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a boronic ester or vinyl ether precursor. For example, palladium-catalyzed coupling between 4-cyanophenylboronic acid derivatives and methoxyvinyl halides may yield the target compound. Optimization strategies include:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic nitriles .

- Temperature control : Reactions at 80–100°C balance yield and byproduct suppression .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product effectively .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Identify vinyl protons (δ 5.5–6.5 ppm, coupling constants J = 10–16 Hz for trans-vinyl groups) and nitrile carbon (δ ~115 ppm) .

- HRMS : Confirm molecular weight (e.g., C₁₀H₉NO₂: calc. 175.0633, observed 175.0635) .

- FT-IR : Detect nitrile (C≡N stretch ~2220 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

Data Interpretation Tips : - Compare with analogs (e.g., 4-methoxybenzonitrile: δ 3.8 ppm for OCH₃) to assign substituent effects .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .

- Storage : Keep in a cool, dry place away from oxidizers and acids .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the synthesis and characterization of this compound derivatives?

Methodological Answer: Contradictions in yield, purity, or spectral data may arise due to:

- Purity issues : Suppliers often omit analytical data, requiring in-house validation via HPLC or GC-MS .

- Byproduct formation : Monitor reactions with TLC and optimize stoichiometry (e.g., 1.2:1 boronic acid:halide ratio) .

- Stereochemical ambiguity : Use NOESY or X-ray crystallography to confirm vinyl geometry (e.g., cis vs. trans) .

Q. What strategies are effective in designing this compound analogs for material science applications, such as OLEDs?

Methodological Answer:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electron transport in OLED layers .

- Computational modeling : DFT calculations predict HOMO/LUMO levels for charge-transfer efficiency .

- Synthetic pathways : Adapt methods from carbazole-based nitriles (e.g., Buchwald-Hartwig amination for N-aryl derivatives) .

Q. How does the electronic nature of the methoxyvinyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electron-donating effect : The methoxy group activates the vinyl moiety for electrophilic substitutions, increasing reaction rates in Pd-catalyzed couplings .

- Steric effects : The vinyl group’s planarity reduces steric hindrance, favoring para-selectivity in arylations .

- Mechanistic insights : Radical intermediates (detected via EPR) may form under photoinduced conditions, enabling C–H functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.